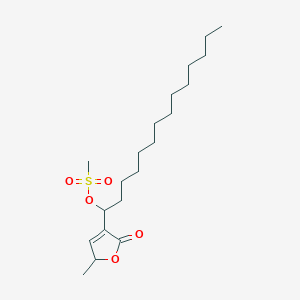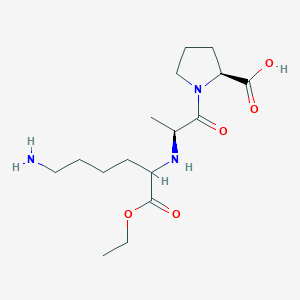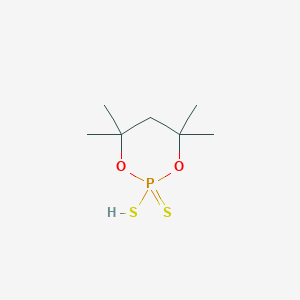![molecular formula C19H33N3O2S B14445643 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione CAS No. 74038-64-5](/img/structure/B14445643.png)
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylaminoethyl group, and a thiolan-3-yl group attached to an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting a suitable diamine with a diester or diacid under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the imidazolidine-2,4-dione core with a diethylaminoethyl halide in the presence of a base.
Incorporation of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors or enzymes, while the thiolan-3-yl group may participate in redox reactions. The imidazolidine-2,4-dione core can act as a scaffold, providing structural stability and facilitating interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclohexyl-3-[2-(dimethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione: Similar structure but with different substituents on the imidazolidine core.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group provides hydrophobic interactions, while the diethylaminoethyl group offers potential for ionic interactions. The thiolan-3-yl group adds redox activity, making this compound versatile for various applications.
Propiedades
Número CAS |
74038-64-5 |
|---|---|
Fórmula molecular |
C19H33N3O2S |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
5-cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H33N3O2S/c1-3-21(4-2)11-12-22-17(23)19(20-18(22)24,16-10-13-25-14-16)15-8-6-5-7-9-15/h15-16H,3-14H2,1-2H3,(H,20,24) |
Clave InChI |
NZNXEZOJTKSQKH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)

![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)



![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)





phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
